1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid
Overview
Description
Cyanoethyl compounds are often used in chemical synthesis, particularly in the production of polymers and pharmaceuticals . The “1H-indole-6-carboxylic acid” part of the molecule suggests that it is a derivative of indole, a heterocyclic compound that is a structural element of many natural and synthetic products .
Synthesis Analysis
While specific synthesis methods for “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” are not available, cyanoethyl derivatives are typically synthesized through reactions involving acrylonitrile . Indole carboxylic acids can be synthesized through various methods, including palladium-catalyzed reactions .Molecular Structure Analysis
The molecular structure of a compound like “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” would likely involve an indole ring (a fused benzene and pyrrole ring) with a carboxylic acid group at the 6-position and a 2-cyanoethyl group at the 1-position .Chemical Reactions Analysis
The reactivity of “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” would likely be influenced by the electron-rich indole ring, the electron-withdrawing cyano group, and the carboxylic acid group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic, and the cyano group could increase its reactivity .Scientific Research Applications
Cyclization and Synthesis of Indolines and Indoles
- A study highlighted a novel one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids, leading to the efficient formation of N-acyl indolines. This method provides direct access to biologically important indolines, which are precursors to indoles and oxindoles, showcasing the potential of similar compounds in synthetic organic chemistry (Wang et al., 2007).
Fluorescent Diarylindoles Synthesis
- Another application involves the synthesis of fluorescent 2,3-diarylindoles through a palladium-catalyzed direct and decarboxylative arylation of carboxyindoles, leading to efficient blue emitters. This method demonstrates the utility of indole carboxylic acids in developing materials for optical applications (Miyasaka et al., 2009).
Fluorescent Probes for Spectroscopic Investigation
- Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole have been synthesized and used as hydrogen bond sensitive fluorescent probes. This research demonstrates the application of indole carboxylic acids in the development of fluorescent probes for biochemical and medical research (Mitra et al., 2013).
Antibacterial and Antifungal Activities
- Indole-2-carboxylic acid derivatives have been synthesized and shown to possess significant antibacterial and moderate antifungal activities. This suggests potential applications in pharmaceuticals and agrochemicals for the development of new antimicrobial agents (Raju et al., 2015).
Photochromic Properties
- The study of derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], including its carboxylic acid derivatives, reveals photochromic properties in polar solvents. This research opens avenues for the application of indole carboxylic acids in the development of smart materials and optical devices (Shimizu et al., 1969).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-cyanoethyl)indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-5-1-6-14-7-4-9-2-3-10(12(15)16)8-11(9)14/h2-4,7-8H,1,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPZLONMWLYCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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